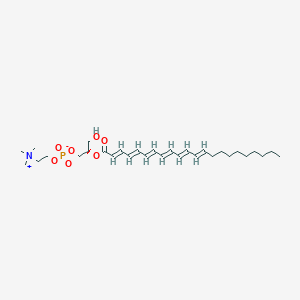
Quetiapine-d4 Fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quetiapine-d4 Fumarate is a deuterated form of Quetiapine Fumarate, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine-d4 Fumarate involves several steps, starting with the preparation of the intermediate 11-chlorodibenzo[b,f][1,4]thiazepine. This intermediate is then reacted with piperazine in the presence of an aromatic hydrocarbon and a polar aprotic solvent to form Quetiapine. The final step involves the formation of the fumarate salt by reacting Quetiapine with fumaric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are used to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Quetiapine-d4 Fumarate undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Quetiapine-d4 Fumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Quetiapine.
Biology: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Quetiapine.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating psychiatric disorders.
Industry: Utilized in the development of new formulations and delivery systems for Quetiapine.
Mecanismo De Acción
The mechanism of action of Quetiapine-d4 Fumarate is similar to that of Quetiapine. It primarily acts by antagonizing dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors. This antagonism helps alleviate symptoms of schizophrenia and bipolar disorder. Additionally, this compound exhibits affinity for other neurotransmitter receptors, including histamine H1 and adrenergic alpha-1 receptors, contributing to its sedative and hypotensive effects .
Comparación Con Compuestos Similares
Clozapine: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.
Olanzapine: Shares similar therapeutic uses but has a higher risk of metabolic side effects.
Risperidone: Effective in treating schizophrenia but associated with a higher incidence of extrapyramidal symptoms.
Uniqueness of Quetiapine-d4 Fumarate: this compound is unique due to its deuterium substitution, which enhances its metabolic stability and reduces the formation of potentially harmful metabolites. This can lead to improved safety and efficacy profiles compared to non-deuterated analogs .
Propiedades
Número CAS |
1331636-50-0 |
|---|---|
Fórmula molecular |
C₂₅H₂₅D₄N₃O₆S |
Peso molecular |
503.6 |
Sinónimos |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d4 (2E)-2-Butenedioate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)



![2,2'-Dihydroxy-[1,1'-binaphthalene]-6,6'-disulfonic Acid SodiuM Salt](/img/structure/B1147165.png)
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran](/img/structure/B1147173.png)
